Erucin Exhibits Superior Potency in Activating Nuclear Nrf2 Compared to Sulforaphane, Allyl-, and Phenethyl Isothiocyanate
In a direct head-to-head comparison, myrosinase-treated glucoerucin (GER+MYR), which releases erucin, was more potent at enhancing nuclear Nrf2 protein levels in HT-29 human colon adenocarcinoma cells than myrosinase-treated glucoraphanin (sulforaphane precursor), sinigrin (allyl isothiocyanate precursor), and gluconasturtiin (2-phenylethyl isothiocyanate precursor) [1].
| Evidence Dimension | Nuclear Nrf2 protein enhancement potency |
|---|---|
| Target Compound Data | GER+MYR (erucin-releasing) demonstrated greater potency in enhancing nuclear Nrf2 levels than all comparators |
| Comparator Or Baseline | Myrosinase-treated glucoraphanin (R-sulforaphane), sinigrin (allyl-ITC), and gluconasturtiin (2-phenylethyl ITC) |
| Quantified Difference | Qualitative ranking: GER+MYR > glucoraphanin+MYR ≈ sinigrin+MYR ≈ gluconasturtiin+MYR |
| Conditions | Cultured HT-29 human colon adenocarcinoma cells; treatment with myrosinase-hydrolyzed glucosinolates |
Why This Matters
Superior Nrf2 activation potency indicates that glucoerucin/erucin may be a more effective chemopreventive agent for inducing cellular defense mechanisms against oxidative stress and carcinogenesis compared to commonly studied alternatives like sulforaphane.
- [1] Wagner, A.E.; et al. Myrosinase-treated glucoerucin is a potent inducer of the Nrf2 target gene heme oxygenase 1 — studies in cultured HT-29 cells and mice. The Journal of Nutritional Biochemistry 2015, 26(6), 661-666. doi: 10.1016/j.jnutbio.2015.01.004. View Source
